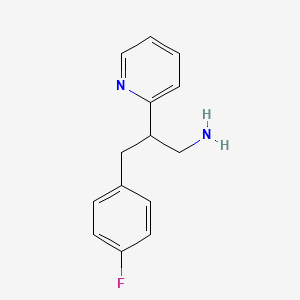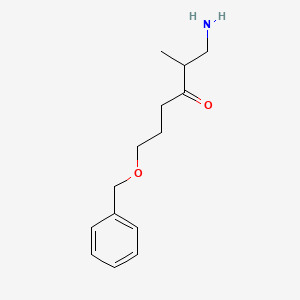
3-Cycloheptylprop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cycloheptylprop-2-ynoic acid is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . It is characterized by a cycloheptyl group attached to a propynoic acid moiety, making it a unique structure in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptylprop-2-ynoic acid typically involves the reaction of cycloheptanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by oxidation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
3-Cycloheptylprop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Cycloheptylprop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Cycloheptylprop-2-ynoic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Cyclopropylprop-2-ynoic acid: Similar structure but with a cyclopropyl group instead of a cycloheptyl group.
4-Aminohex-5-ynoic acid: Contains an amino group and is known for its inhibitory effects on GABA transaminase.
Uniqueness
3-Cycloheptylprop-2-ynoic acid is unique due to its larger cycloheptyl ring, which can impart different steric and electronic properties compared to smaller ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-cycloheptylprop-2-ynoic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)8-7-9-5-3-1-2-4-6-9/h9H,1-6H2,(H,11,12) |
InChI 键 |
UPYQIVYZWOCFGC-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-amino-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13168534.png)
![1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13168539.png)
![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13168544.png)
![3-[(Pyridin-4-yl)amino]propanoic acid](/img/structure/B13168550.png)

![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13168552.png)






